4,4,5,5-tetramethyl-2-[(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-tetramethyl-2-[(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropyl]-1,3,2-dioxaborolane is a boron-containing compound known for its unique chemical structure and reactivity. This compound is often used in organic synthesis, particularly in the formation of carbon-boron bonds, which are valuable intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with a suitable cyclopropyl derivative. The reaction is usually catalyzed by transition metals such as palladium or copper, which facilitate the formation of the boron-carbon bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar methodologies but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-[(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the boron-containing group into other functional groups.
Substitution: The compound can participate in substitution reactions where the boron group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, boronate esters, and various substituted derivatives, which can be further utilized in organic synthesis and material science applications.
Scientific Research Applications
4,4,5,5-tetramethyl-2-[(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropyl]-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the development of boron-containing drugs and bioactive molecules.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-[(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropyl]-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable covalent bonds with carbon, oxygen, and nitrogen atoms, facilitating the formation of complex molecular structures. The compound’s reactivity is influenced by the electronic properties of the trifluorophenyl and cyclopropyl groups, which can modulate the boron’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Another boron-containing compound with applications in organic synthesis.
Uniqueness
4,4,5,5-tetramethyl-2-[(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropyl]-1,3,2-dioxaborolane is unique due to the presence of the trifluorophenyl and cyclopropyl groups, which enhance its reactivity and selectivity in chemical reactions. These groups also provide additional steric and electronic effects that can be leveraged in the design of new molecules and materials.
Properties
Molecular Formula |
C15H18BF3O2 |
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Molecular Weight |
298.11 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H18BF3O2/c1-14(2)15(3,4)21-16(20-14)10-7-9(10)8-5-11(17)13(19)12(18)6-8/h5-6,9-10H,7H2,1-4H3/t9-,10+/m0/s1 |
InChI Key |
GLKCAPUCEDMBJX-VHSXEESVSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC(=C(C(=C3)F)F)F |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
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